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  • Product: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid
  • CAS: 851755-45-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) in Advanced Drug and Agrochemical Design

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) has emerged as a highly privileged building block . By combining the rigid, hydrogen-bond-accepting capacity of a 2-methylthiazole core with the dynamic lipophilicity of a difluoromethoxy (-OCF₂H) group, this intermediate serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs) and crop protection agents (e.g., Succinate Dehydrogenase Inhibitor fungicides) .

This whitepaper provides an in-depth technical analysis of CAS 851755-45-8, detailing its structural rationale, synthetic utility, and downstream biological applications.

Structural and Physicochemical Profiling

The utility of CAS 851755-45-8 is fundamentally driven by its unique structural components. The carboxylic acid at the C5 position of the thiazole ring provides a versatile handle for amide bond formation, cross-coupling, or esterification.

The Difluoromethoxy (-OCF₂H) Bioisostere

The -OCF₂H group is classified as an "Emergent Fluorinated Group" (EFG). Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety retains a polarized C-H bond. This allows it to act as a lipophilic hydrogen bond donor .

  • Metabolic Shielding: It serves as a bioisosteric replacement for a standard methoxy (-OCH₃) group. The presence of the fluorine atoms sterically and electronically shields the adjacent oxygen, drastically reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation.

  • Dynamic Lipophilicity: The O-CHF₂ bond can rotate, allowing the molecule to adapt its dipole moment depending on the microenvironment (e.g., aqueous plasma vs. lipid membrane), thereby optimizing both solubility and membrane permeability.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid
CAS Number 851755-45-8
Molecular Formula C₆H₅F₂NO₃S
Molecular Weight 209.17 g/mol
Monoisotopic Mass 208.9958 Da
Structural Features 2-methylthiazole core, 4-difluoromethoxy, 5-carboxylic acid
Primary Applications Agrochemicals (SDHIs), Pharmaceuticals (SCD1 Inhibitors)
Storage Conditions 2–8°C, under inert gas (Argon/Nitrogen)

Synthetic Utility: Amide Bond Formation Workflow

The most frequent application of CAS 851755-45-8 is its conversion into complex amides. Because the thiazole ring and the -OCF₂H group are electron-withdrawing, the C5-carboxylate is relatively electron-deficient, making standard carbodiimide coupling (e.g., EDC/HOBt) sluggish and low-yielding.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Causality & Design: HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is uniquely capable of overcoming the steric hindrance and electronic deficiency of the thiazole-5-carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its significant steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive deprotonation of the carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (209.17 mg, 1.0 mmol) of CAS 851755-45-8 in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the highly reactive HOAt ester intermediate.

  • Base Addition: Add 3.0 eq (522 µL, 3.0 mmol) of DIPEA. Stir at 0°C for 5 minutes.

  • Coupling Agent: Add 1.2 eq (456 mg, 1.2 mmol) of HATU. Stir the mixture at 0°C for 15 minutes.

    • Validation Check: Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid.

  • Amidation: Add 1.1 eq of the target primary or secondary amine nucleophile. Allow the reaction to warm to 25°C and stir for 2–4 hours.

  • Quenching & Extraction: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 10 mL of saturated aqueous NaHCO₃ (to neutralize and remove acidic byproducts/HOAt) and 10 mL of 1M HCl (to remove unreacted amine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

SynthWorkflow A Thiazole-5-carboxylic acid (CAS 851755-45-8) B HATU / DIPEA in DMF (0°C to RT) A->B Activation C Active HOAt Ester Intermediate B->C D Amine Nucleophile (Primary/Secondary) C->D Amidation E Target Amide API (Yield >85%) D->E Isolation

HATU-mediated amide coupling workflow for CAS 851755-45-8.

Biological Applications & Target Engagement

Pharmaceutical Application: SCD1 Inhibition

Derivatives of CAS 851755-45-8 have been heavily patented for their role as Stearoyl-CoA Desaturase 1 (SCD1) inhibitors . SCD1 is an endoplasmic reticulum enzyme that catalyzes the formation of monounsaturated fatty acids (e.g., oleic acid) from saturated fatty acids. The difluoromethoxy-thiazole core provides the exact lipophilic geometry required to competitively bind the SCD1 active site, making these compounds highly effective in treating dyslipidemia, obesity, and metabolic syndrome.

Mechanism A Difluoromethoxy-Thiazole Amide Derivative B SCD1 Enzyme Binding (Endoplasmic Reticulum) A->B Enhanced Permeability C Inhibition of Delta-9 Desaturation B->C Competitive Blockade D Depletion of Monounsaturated Fatty Acids C->D E Lipid Modulation & Metabolic Regulation D->E Phenotypic Response

Mechanism of action for SCD1 inhibition by thiazole-based derivatives.

Metabolic Stability Profiling

To empirically prove the advantage of the -OCF₂H group over a standard methoxy group, synthesized derivatives must undergo rigorous pharmacokinetic profiling.

Self-Validating Protocol: In Vitro Human Liver Microsome (HLM) Assay

Causality & Design: This assay simulates hepatic Phase I metabolism. The inclusion of an NADPH-regenerating system is critical, as it supplies the reducing equivalents strictly required for CYP450-mediated oxidation. Verapamil is utilized as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the target thiazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Rationale: Mg²⁺ is an essential cofactor for CYP450 enzymatic function.

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Validation Check: A parallel negative control lacking NADPH must be run. If degradation occurs in the negative control, it indicates chemical instability (e.g., hydrolysis) rather than CYP450 metabolism, invalidating the assay.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile rapidly denatures and precipitates microsomal proteins, instantly halting the enzymatic reaction.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Compounds containing the -OCF₂H group typically exhibit >85% parent compound remaining at 60 minutes, confirming the metabolic shield hypothesis.

References

  • PubChemLite. "851755-45-8 (C6H5F2NO3S)". Université du Luxembourg. URL: [Link]

  • ACS Publications. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. "WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level".
Exploratory

Comprehensive Spectroscopic Profiling of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic Acid

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone of ration...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone of rational design. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8) is a highly specialized heterocyclic building block frequently utilized as a key intermediate in the synthesis of advanced fungicides, herbicides, and pharmaceutical agents[1].

The difluoromethoxy ( −OCF2​H ) group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for traditional methoxy or hydroxyl groups. This substitution dramatically enhances metabolic stability, membrane permeability, and binding affinity to target enzymes[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a definitive, self-validating spectroscopic profile of this compound. By understanding the causality behind the spectral data—such as the massive geminal scalar couplings inherent to the −OCF2​H system—analytical chemists can unequivocally verify the structural integrity of this critical intermediate.

Physicochemical & Structural Rationale

Before diving into the spectra, it is essential to establish the molecular baseline. The compound consists of a 1,3-thiazole core substituted at three positions:

  • C2 Position: A methyl group, which provides a slight electron-donating inductive effect to the electron-deficient thiazole ring.

  • C4 Position: The difluoromethoxy group, which exerts a strong electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+M).

  • C5 Position: A carboxylic acid moiety, serving as the primary handle for downstream amide coupling reactions.

Exact Mass and Ion Mobility Parameters

High-Resolution Mass Spectrometry (HRMS) combined with Ion Mobility Spectrometry (IMS) provides orthogonal validation of the molecule. Based on established cheminformatic databases, the monoisotopic mass is 208.9958 Da [2]. Furthermore, predicted Collision Cross Section (CCS) values provide a baseline for ion mobility workflows, with the [M+H]+ adduct exhibiting a predicted CCS of 136.2 Ų[3].

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the unique spin-spin coupling dynamics of the difluoromethoxy group[4][5].

  • 1 H NMR (DMSO- d6​ , 400 MHz): The most diagnostic signal is the proton of the −OCF2​H group. Because the spin-1/2 proton is geminally coupled to two equivalent spin-1/2 fluorine-19 nuclei, the signal splits into a distinct triplet . The coupling constant ( 2JHF​ ) is exceptionally large, typically ranging from 73 to 75 Hz[6]. The C2-methyl group appears as a sharp singlet at ~2.68 ppm, characteristic of methyl groups attached to the electron-deficient C2 position of a thiazole[7][8].

  • 19 F NMR (DMSO- d6​ , 376 MHz): The two equivalent fluorine atoms couple back to the single proton, resulting in a doublet at approximately -81.5 ppm with the identical coupling constant ( 2JFH​≈73.5 Hz)[5][6].

  • 13 C NMR (DMSO- d6​ , 100 MHz): The carbon atom of the difluoromethoxy group is split by the two directly attached fluorines, appearing as a triplet at ~116.8 ppm with a massive one-bond coupling constant ( 1JCF​≈259 Hz)[5].

Data Summaries

Table 1: Multinuclear NMR Assignments

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationStructural Assignment
1 H 13.20br s-1H −COOH (Carboxylic acid)
1 H 7.25t 2JHF​=73.5 1H −OCF2​H
1 H 2.68s-3H −CH3​ (C2 position)
13 C 168.5s--C2 (Thiazole ring)
13 C 161.2s-- −COOH (Carbonyl)
13 C 156.4t 3JCF​=3.5 -C4 (Thiazole ring)
13 C 116.8t 1JCF​=259.0 - −OCF2​H
13 C 112.5s--C5 (Thiazole ring)
13 C 19.2s-- −CH3​
19 F -81.5d 2JFH​=73.5 2F −OCF2​H

Table 2: HRMS and FT-IR Analytical Data

TechniqueParameterExperimental / Predicted ValueAssignment
HRMS (ESI+) [M+H]+ 210.0031 m/z[3]Protonated molecular ion
HRMS (ESI-) [M−H]− 207.9885 m/z[3]Deprotonated molecular ion
FT-IR ν(O−H) 3200–2500 cm −1 Carboxylic acid O-H stretch (broad)
FT-IR ν(C=O) 1695 cm −1 Carboxylic acid C=O stretch
FT-IR ν(C−F) 1120, 1045 cm −1 C-F asymmetric/symmetric stretch

Experimental Workflows & Protocols

To ensure data reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during the characterization of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

Protocol 1: Multinuclear NMR Acquisition

Expertise Note: The primary failure point in characterizing this compound is the obliteration of the carboxylic acid proton signal due to chemical exchange with trace water in the solvent.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO- d6​ (stored over 4Å molecular sieves).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H Acquisition: Set the spectral width to 16 ppm to ensure the downfield −COOH proton (~13.2 ppm) is captured. Use a relaxation delay (D1) of 2 seconds.

  • 19 F Acquisition: Calibrate the transmitter frequency to the 19 F resonance. Use proton decoupling (inverse gated) if necessary to collapse the doublet and confirm the exact chemical shift, though the coupled spectrum is preferred for structural proof.

  • 13 C Acquisition: Acquire with a minimum of 512 scans. The massive 1JCF​ coupling of the difluoromethoxy carbon will split the signal intensity into three distinct peaks (1:2:1 ratio), reducing the signal-to-noise ratio for this specific carbon. Ensure sufficient acquisition time to resolve the outer peaks of the triplet.

Protocol 2: ESI-HRMS and MS/MS Fragmentation
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (for ESI+) or no additive (for ESI-).

  • Ionization: Operate the Electrospray Ionization (ESI) source with a capillary voltage of 3.0 kV.

  • Fragmentation (MS/MS): Isolate the [M+H]+ precursor ion (m/z 210.0031). Apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Causality of Fragmentation: The primary neutral loss is water (-18 Da) from the carboxylic acid, followed by decarboxylation (-44 Da). The difluoromethoxy group typically undergoes a highly characteristic loss of difluorocarbene ( :CF2​ , -50 Da) or hydrogen fluoride (HF, -20 Da) under higher collision energies.

Data Visualization & Analytical Pathways

The following diagrams illustrate the logical flow of the analytical process and the mechanistic pathways of mass spectrometric fragmentation.

Analytical Workflow

Workflow A Sample Prep (Anhydrous DMSO-d6) B Multinuclear NMR (1H, 13C, 19F) A->B C ESI-HRMS (Pos/Neg Modes) A->C D FT-IR Spectroscopy (ATR Method) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Caption: Analytical workflow for the structural elucidation of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

Proposed ESI-MS/MS Fragmentation Pathway

Fragmentation M [M+H]+ m/z 210.0031 F1 [M+H - H2O]+ m/z 191.9925 M->F1 Loss of H2O (-18 Da) F2 [M+H - CO2]+ m/z 166.0133 M->F2 Loss of CO2 (-44 Da) F3 [M+H - CO2 - CF2]+ m/z 116.0133 F2->F3 Loss of :CF2 (-50 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion (m/z 210.0031).

References

  • MySkinRecipes. "4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid - Product Information & Agrochemical Applications." MySkinRecipes.com. Available at:[Link]

  • PubChemLite / Université du Luxembourg. "851755-45-8 (C6H5F2NO3S) - Exact Mass and CCS Data." PubChemLite. Available at:[Link]

  • Journal of Organic Chemistry. "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes." ACS Publications. Available at:[Link]

  • Chinese Journal of Chemistry. "Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source." Wiley Online Library. Available at:[Link]

  • Bioorganic & Medicinal Chemistry. "Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands (Methylthiazole NMR Shifts)." PMC - National Institutes of Health. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid as a Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, a fluorinated building block of s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, a fluorinated building block of significant interest in modern medicinal chemistry. We will delve into the strategic importance of the difluoromethoxy and thiazole moieties, explore key synthetic transformations, and provide detailed protocols for its application in the construction of novel heterocyclic scaffolds. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for the rational design of new chemical entities.

Introduction: The Strategic Value of a Fluorinated Thiazole Building Block

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a particularly advantageous substituent due to its unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability.[1][3] When appended to a robust heterocyclic core like thiazole, the resulting building block, 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, presents a versatile platform for the synthesis of novel bioactive compounds.[4]

The Difluoromethoxy Group: A "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group is often described as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[3][5] This property stems from the acidic nature of the hydrogen atom, allowing it to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) and amine (-NH₂) groups.[3]

Key Physicochemical Impacts of the -OCF₂H Group:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This often leads to a longer plasma half-life and improved bioavailability when replacing metabolically labile groups like methoxy (-OCH₃).[1][3]

  • Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[3] Its lipophilicity is generally greater than a methoxy group but less than a trifluoromethoxy group.[1]

  • Weak Electron-Withdrawing Nature: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, influencing the electronic properties of the aromatic ring it is attached to.[3]

The Thiazole Core: A Privileged Scaffold

Thiazole and its derivatives are prevalent structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[4][6] The thiazole ring system is a versatile scaffold that can engage in various non-covalent interactions with biological targets and serves as a stable anchor for further functionalization. The carboxylic acid at the 5-position of the title compound provides a convenient handle for a multitude of chemical transformations.

Synthesis and Characterization

While the specific, detailed synthesis of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be conceptually understood by examining related structures. For instance, the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid often involves the cyclization of a β-ketoester derivative with thioacetamide, followed by hydrolysis of the resulting ester.[7][8] A plausible synthetic route for the title compound would likely follow a similar strategy.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

PropertyValueSource
CAS Number851755-45-8[9][10][11]
Molecular FormulaC₆H₅F₂NO₃S[11]
Molecular Weight209.17 g/mol [11]
Physical FormSolid[11]
Storage2-8°C, Inert Gas[9][11]

Safety and Handling: This compound is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and an eye irritant. It may also cause respiratory irritation.[10][11][12] Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated fume hood.[12]

Application as a Building Block: Key Transformations

The carboxylic acid functionality of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid is the primary site for derivatization, enabling the construction of a diverse array of novel heterocycles. The most common and powerful transformations include amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Accessing Diverse Amide Libraries

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[13] The carboxylic acid of the title compound can be readily coupled with a wide range of primary and secondary amines to generate a library of amide derivatives.

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Activation: To a solution of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[14] Add the coupling reagent, such as HATU (1.1-1.2 eq), and stir the mixture for 15-30 minutes to allow for the formation of the activated ester.[14]

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically monitored by TLC or LC-MS (2-24 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.[3]

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: For sterically hindered amines or those with low nucleophilicity, more potent coupling reagents like HATU are often preferred over carbodiimides like DCC or EDC to achieve higher yields and faster reaction times.[15][16] The use of additives like HOBt with carbodiimides can help to minimize side reactions and racemization in chiral substrates.[16]

  • Solvent and Base: Anhydrous aprotic solvents are crucial to prevent hydrolysis of the activated intermediate. A non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with the primary amine nucleophile.[14]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The thiazole ring of 4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid can participate in these reactions, either directly through C-H activation or after conversion of the carboxylic acid to a suitable coupling partner.

3.2.1 Decarboxylative Cross-Coupling

A modern and efficient approach involves the direct use of the carboxylic acid in a decarboxylative cross-coupling reaction with aryl halides.[17] This method avoids the pre-functionalization of the thiazole ring, making it an atom-economical choice.

Reaction Scheme: Decarboxylative Cross-Coupling

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: Coupling Strategies for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic Acid in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, the incorporation of highly fluorinated heterocyclic building blocks is a proven strategy to optimize pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the incorporation of highly fluorinated heterocyclic building blocks is a proven strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8) represents a privileged scaffold that combines the metabolic stability of a substituted thiazole ring with the unique physicochemical properties of a difluoromethoxy (–OCHF₂) group[1].

As an Application Scientist, it is critical to understand the causality behind selecting this specific building block:

  • The Difluoromethoxy Advantage: The –OCHF₂ group acts as a "lipophilic hydrogen-bond donor." The strong electron-withdrawing nature of the fluorine atoms polarizes the C–H bond, allowing it to act as a hydrogen bond donor within enzyme active sites (such as kinase ATP-binding pockets or HDAC surface recognition caps)[2][3]. Simultaneously, the fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing passive cellular permeability compared to traditional hydroxyl or methoxy bioisosteres[4].

  • The Thiazole Core: Thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Meloxicam). The 2-methyl group provides steric shielding against metabolic oxidation, while the 5-carboxylic acid serves as a versatile synthetic handle for library generation[5][6].

G Core 4-(Difluoromethoxy)- 2-methylthiazole-5-carboxylic acid Sub1 Difluoromethoxy Group (-OCHF2) Core->Sub1 Sub2 Thiazole Ring Core->Sub2 Sub3 Carboxylic Acid (-COOH) Core->Sub3 Func1 Lipophilic H-Bond Donor Bioisostere for -OH / -SH Enhances Permeability Sub1->Func1 Func2 Metabolically Stable Core Pi-Stacking Interactions Sub2->Func2 Func3 Coupling Handle Amide/Ester Formation Sub3->Func3

Caption: Logical relationship mapping of the structural features and pharmacophoric utility of the building block.

Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 851755-45-8Standard identifier for sourcing[1].
Molecular Formula C₆H₅F₂NO₃SContains F, N, S, O heteroatoms for diverse target engagement.
Molecular Weight 209.17 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5[1].
Storage Conditions 2-8°C, Inert GasPrevents decarboxylation or degradation over long-term storage[1].

Reaction Optimization: Selecting the Right Coupling System

The primary application of this building block is the generation of amide libraries. Because the thiazole ring is electron-deficient, the 5-carboxylic acid is slightly less nucleophilic when activated compared to aliphatic acids. Therefore, selecting the correct coupling reagent is paramount for high yields and minimizing epimerization (if chiral amines are used)[6][7].

Table 2: Comparison of Amide Coupling Reagents for Thiazole-5-Carboxylic Acids
Reagent SystemBaseSolventBest Use CaseMechanistic Advantage
HATU DIPEADMFSterically hindered or electron-deficient amines (anilines)[8].Forms a highly reactive HOAt active ester. The pyridine nitrogen of HOAt provides a neighboring group effect that accelerates aminolysis.
EDC / HOBt TEA / DIPEADCM / DMFStandard primary/secondary amines; high-throughput screening libraries[6][9].Byproducts (urea derivative of EDC) are water-soluble, allowing for simple aqueous workup without column chromatography.
T3P (Propylphosphonic anhydride) Pyridine / DIPEAEtOAc / DCMScale-up and process chemistry.Exceptionally low toxicity, no explosive hazards (unlike HOBt), and water-soluble byproducts.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in causality and quality control checkpoints to ensure synthetic integrity.

Protocol A: HATU-Mediated Amide Coupling (For Hindered Amines)

Use this protocol when coupling 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid with poorly nucleophilic anilines or sterically hindered secondary amines.

Reagents:

  • 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask purged with argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).

    • Expert Insight: Adding the base first ensures the carboxylic acid is fully deprotonated to the carboxylate, which is required to attack the uronium species of HATU[8].

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–20 minutes. The solution will typically turn a pale yellow, indicating the formation of the HOAt active ester.

  • Aminolysis: Add the target amine (1.1 equiv) dropwise or in small portions.

  • Incubation & Monitoring: Stir the reaction at room temperature for 2 to 12 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. Look for the disappearance of the active ester mass and the appearance of the product mass. If the reaction stalls, heat gently to 40°C[7].

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) — Removes unreacted acid and acidic HOAt byproducts.

    • 10% aqueous Citric Acid (2x) — Protonates and removes unreacted basic amines.

    • Brine (1x) — Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure amide.

Protocol B: EDC/HOBt-Mediated Amide Coupling (For Standard Library Synthesis)

Use this protocol for standard primary amines where ease of purification is prioritized over raw reactivity[6].

Reagents:

  • 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM under nitrogen.

  • Activation: Add EDC·HCl (1.2 equiv) followed by TEA (2.5 equiv). Stir for 30 minutes at room temperature.

    • Expert Insight: EDC·HCl is preferred over free-base EDC as it is a stable solid. HOBt is added to suppress the formation of the unreactive N-acylurea byproduct, redirecting the pathway to the highly reactive OBt ester[6].

  • Coupling: Add the amine (1.1 equiv) and stir overnight at room temperature.

  • Workup: Because EDC byproducts are water-soluble, simply wash the DCM layer with water (2x), 1M HCl (1x), and saturated NaHCO₃ (1x). Dry and evaporate to obtain the product, often in >90% purity without chromatography.

Workflow Start Start: 4-(Difluoromethoxy)- 2-methylthiazole-5-carboxylic acid Activation Carboxylic Acid Activation (HATU or EDC/HOBt + DIPEA) Start->Activation Solvent: DMF/DCM Amine Amine Addition (Primary/Secondary Amine) Activation->Amine Active Ester Formed Reaction Reaction Incubation (RT to 50°C, 2-18h) Amine->Reaction Workup Aqueous Workup (Wash with NaHCO3, NH4Cl, Brine) Reaction->Workup Complete Conversion Purification Purification (Flash Chromatography / Prep-HPLC) Workup->Purification Crude Organic Phase QC Quality Control (LC-MS, 1H-NMR >95% Purity) Purification->QC Pure Amide Product

Caption: Standardized experimental workflow for high-throughput amide library synthesis.

Downstream Applications in Drug Discovery

Once coupled, the resulting 4-(difluoromethoxy)-2-methylthiazole-5-carboxamides serve as potent pharmacophores across multiple therapeutic areas:

  • Kinase Inhibitors: The thiazole core mimics the purine ring of ATP. Amide derivatives of thiazole-5-carboxylic acids have been extensively utilized in the synthesis of SRC/ABL kinase inhibitors (e.g., Dasatinib analogs) and Kinesin HSET inhibitors[5][9]. The difluoromethoxy group enhances binding in the hydrophobic sub-pockets of the kinase domain.

  • Epigenetic Modulators (HDAC Inhibitors): Fluorinated heterocyclic caps are used to optimize the surface recognition of Histone Deacetylase (HDAC) inhibitors. The –OCHF₂ group provides critical hydrogen bonding with surface residues while maintaining the lipophilicity required for cellular penetration[3].

  • Agrochemicals: In crop protection, this building block is a key intermediate for synthesizing modern fungicides and herbicides. The fluorinated group ensures metabolic stability against rapid degradation by plant and soil enzymes, prolonging the active half-life of the compound[1].

References

  • CymitQuimica / MySkinRecipes. "4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid Product Information & Specifications." Chemical Supplier Database. Available at:[Link]

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." ResearchGate. Available at:[Link]

  • Ni, C., et al. "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • US Patent 7491725B2. "Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors." Google Patents.
  • MDPI. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." MDPI Pharmaceuticals. Available at:[Link]

  • Purdue University Graduate School. "Eradicating HIV-1 Reservoirs: The Development of Dual-Agents... (Screening of amide coupling conditions)." Purdue e-Pubs. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET." PMC. Available at:[Link]

  • US Patent Application 20250145606A1. "Thiazole compounds and methods of use thereof." Google Patents.

Sources

Application

Application Notes: Strategic Use of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Abstract This guide provides a detailed technical overview and robust protocols for the application of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid as a pivotal intermediate in the synthesis of next-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the application of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid as a pivotal intermediate in the synthesis of next-generation agrochemicals. The unique structural attributes of this compound, particularly the difluoromethoxy group, are known to enhance the metabolic stability, lipophilicity, and overall efficacy of active ingredients.[1] We will explore the synthetic strategy, delve into the reaction mechanisms, and provide step-by-step protocols for the synthesis of a model fungicidal compound, demonstrating the utility of this building block for researchers in crop protection and medicinal chemistry.

Introduction: The Role of Fluorinated Thiazoles in Agrochemical Design

The continuous evolution of pests and pathogens necessitates the development of novel and more effective agrochemicals. Carboxylic acid derivatives have long been a cornerstone of this research, providing a versatile scaffold for creating a wide array of herbicides, fungicides, and insecticides.[2] Within this class, heterocyclic carboxylic acids are of particular interest.

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) has emerged as a high-value building block.[1][3][4] Its structure combines two key features:

  • A Thiazole Core: This five-membered heterocycle is a common pharmacophore in a range of biologically active molecules, recognized for its role in binding to target enzymes.[1][5]

  • A Difluoromethoxy Group (-OCHF₂): This fluorinated moiety serves as a critical bioisostere for other functional groups. Its introduction into a molecule can significantly improve key pharmacokinetic properties such as increased metabolic stability and enhanced bioavailability, which are crucial for developing potent and persistent crop protection agents.[1]

This document outlines the synthetic pathway to convert this carboxylic acid into a potent carboxamide-based fungicide, analogous to commercially significant compounds like Thifluzamide.

Section 1: Principle of Synthesis - A Two-Step Amide Coupling Strategy

The most direct and widely adopted method for leveraging 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid is through its conversion to a functional amide. This is typically achieved via a two-step process that first "activates" the carboxylic acid, making it susceptible to nucleophilic attack, followed by condensation with a target amine. This strategy is efficient and highly adaptable for creating diverse libraries of candidate molecules.

The overall workflow is illustrated below:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Condensation Start 4-(Difluoromethoxy)-2- methylthiazole-5-carboxylic acid Intermediate 4-(Difluoromethoxy)-2- methylthiazole-5-carbonyl chloride Start->Intermediate Activation Product Final Product (Fungicidal Carboxamide) Intermediate->Product Amidation Reagent1 Chlorinating Agent (e.g., Thionyl Chloride) Reagent1->Start Amine Substituted Aniline (e.g., 2,6-dibromo-4- (trifluoromethoxy)aniline) Amine->Intermediate

Caption: High-level workflow for the synthesis of a fungicidal carboxamide.

Section 2: Mechanistic Insights & Rationale

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step A: Carboxylic Acid Activation via Acyl Chloride Formation

The carboxyl group of the starting material is not sufficiently electrophilic to react directly with anilines, which are weak nucleophiles. Therefore, it must be converted into a more reactive derivative. The formation of an acyl chloride is a classic and effective method.

Causality: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This thermodynamic favorability (due to the formation of stable gases) drives the reaction to completion. The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, primed for the subsequent amidation step.

Step B: Nucleophilic Acyl Substitution for Amide Bond Formation

This step is the core of the synthesis, where the C-N bond of the final product is formed. It is a nucleophilic acyl substitution reaction.

Causality: The nitrogen atom of the substituted aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the intermediate acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the stable amide product and hydrochloric acid. The removal or neutralization of this HCl byproduct is important to prevent side reactions.

The combined mechanism is visualized below:

G cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation R-COOH Thiazole-COOH R-COCl Thiazole-COCl R-COOH->R-COCl + SO₂ + HCl SOCl2 SOCl₂ SOCl2->R-COOH Ar-NH2 Aniline (Ar-NH₂) Product Thiazole-CONH-Ar R-COCl->Product + HCl Ar-NH2->R-COCl

Caption: Simplified reaction mechanism for the two-step synthesis.

Section 3: Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Synthesis of 4-(Difluoromethoxy)-2-methylthiazole-5-carbonyl chloride

This protocol details the activation of the carboxylic acid. The product of this step is typically used immediately in the next step without extensive purification.

  • Materials & Reagents:

    • 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Toluene

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask with reflux condenser and gas outlet (to a scrubber)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous toluene to create a suspension (approx. 5-10 mL per gram of carboxylic acid).

    • Begin stirring and add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases.

    • Monitor the reaction completion by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

    • Once complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a light-yellow oil or solid and is used directly in the next step.

Protocol 3.2: Synthesis of a Model Fungicide via Amidation

This protocol describes the coupling of the acyl chloride with a substituted aniline to form the final product. We use 2,6-dibromo-4-(trifluoromethoxy)aniline as a model amine, based on the synthesis of Thifluzamide.[6][7][8]

  • Materials & Reagents:

    • Crude 4-(Difluoromethoxy)-2-methylthiazole-5-carbonyl chloride (from Protocol 3.1)

    • 2,6-dibromo-4-(trifluoromethoxy)aniline

    • Anhydrous acetonitrile or toluene

    • An acid scavenger/base such as pyridine or triethylamine (optional, but recommended)

    • Standard laboratory glassware for reaction, extraction, and filtration.

  • Procedure:

    • In a separate dry flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (0.95 eq) and the acid scavenger (e.g., pyridine, 1.1 eq) in anhydrous acetonitrile.

    • Cool this solution in an ice bath to 0-5 °C.

    • Dissolve the crude acyl chloride from Protocol 3.1 in a minimal amount of anhydrous acetonitrile.

    • Add the acyl chloride solution dropwise to the cold aniline solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).[9]

    • Combine the organic layers and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.[6][9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure carboxamide product.

Section 4: Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the patent literature.[6][10] Yields and purity are highly dependent on the specific substrates and purification methods employed.

ParameterStep 1: Acid ChlorinationStep 2: Amidation
Key Reagents Thionyl Chloride or TriphosgeneSubstituted Aniline, Pyridine
Solvent TolueneToluene or Acetonitrile
Temperature 50-80 °C60-180 °C (reflux)
Reaction Time 1-3 hours4-12 hours
Typical Yield >95% (crude)70-95% (after purification)
Product Purity N/A (used crude)>97% (after recrystallization)

Conclusion

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The robust two-step conversion to carboxamides, involving activation to an acyl chloride followed by condensation with an amine, provides a reliable and scalable route to a wide range of potential fungicide and herbicide candidates. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to explore the rich chemical space accessible from this powerful building block.

References

  • MySkinRecipes. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid. [Link]

  • Patsnap. Preparation method of thifluzamide - CN109369502A. [Link]

  • Google Patents. Preparation method of thifluzamide - CN102746254A.
  • Google Patents. Thifluzamide with stabilized efficacy - CN1069902C.
  • AERU, University of Hertfordshire. Thifluzamide (Ref: MON 24000). [Link]

  • Google Patents. Thifluzamide with improved efficacy - US6043262A.
  • Google Patents. Pyrazolocarboxamides as fungicides - EP1881964A1.
  • Google Patents. Substituted thiazoles and their use as fungicides - US5045554A.
  • Patsnap. Advancements in Carboxylic Acid-Derived Agrochemicals. [Link]

  • NextSDS. 4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

Sources

Method

Application Note: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid in Hit-to-Lead Optimization

Executive Summary The strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics and target affinity. 4-(Difluoromethoxy)-2-methylthiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics and target affinity. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8)[1] has emerged as a highly specialized and versatile building block for drug discovery. Because synthesizing fluorinated aliphatic or heterocyclic carboxylic acids from scratch often requires complex, multi-step synthetic routes[2], utilizing this pre-functionalized scaffold significantly accelerates discovery timelines. This application note details the structural rationale, physicochemical advantages, and validated experimental protocols for integrating this compound into targeted drug libraries.

Pharmacological Rationale & Structural Dynamics

The utility of this building block lies in the synergistic combination of its three distinct structural features:

  • The Difluoromethoxy (-OCF2H) Group: Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -OCF2H moiety possesses a unique hydrogen-bond (HB) donating ability, making it a highly effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups[3]. Furthermore, the introduction of the -OCF2H group alters the electron charge distribution of the parent molecule, which reliably enhances metabolic stability against Cytochrome P450 (CYP450) oxidation and improves membrane and blood-brain barrier (BBB) permeability[3].

  • The Thiazole Core: Thiazole rings are privileged scaffolds that provide a rigid, planar geometry capable of engaging in π−π stacking and hydrogen bonding with target proteins. Recent optimization campaigns have demonstrated that substituted thiazole derivatives can act as potent, orally efficacious antagonists for nuclear targets like the Androgen Receptor (AR) while maintaining tightly controlled BBB permeability profiles[4].

  • The Carboxylic Acid Handle: The C5-carboxylic acid serves as a reliable anchor for late-stage functionalization. It allows for rapid diversification via amide coupling, enabling the high-throughput generation of structure-activity relationship (SAR) libraries.

StructuralRationale Core 4-(Difluoromethoxy)-2-methylthiazole -5-carboxylic acid CF2H -OCF2H Group Lipophilic H-Bond Donor Bioisostere for -OH/-OCH3 Core->CF2H Thiazole Thiazole Core Rigid Scaffold Target Binding (pi-pi) Core->Thiazole COOH -COOH Handle Versatile Conjugation Site Core->COOH Metab Increased Metabolic Stability (CYP450 Shielding) CF2H->Metab Perm Enhanced Membrane Permeability (Optimized LogD) CF2H->Perm Library Rapid Library Generation (Amide Derivatives) COOH->Library HATU/DIPEA Coupling

Fig 1: Structure-property relationships of the difluoromethoxy-thiazole scaffold.

Quantitative Data: The Fluorine Advantage

To illustrate the pharmacological impact of the -OCF2H group, the table below summarizes representative benchmark data comparing a standard methoxy-thiazole derivative against its difluoromethoxy counterpart. The data highlights the causality between structural modification and pharmacokinetic improvement.

Pharmacokinetic Parameter4-Methoxy-thiazole Derivative4-(Difluoromethoxy)-thiazole DerivativePharmacological Implication
LogD (at pH 7.4) 2.12.9Increased lipophilicity drives better passive diffusion through lipid bilayers.
HLM Clearance (µL/min/mg) 48.5 (High clearance)14.2 (Low clearance)Fluorine shielding prevents rapid oxidative metabolism by hepatic enzymes.
PAMPA Permeability ( 10−6 cm/s) 6.419.8Enhanced cellular penetration, crucial for intracellular targets.
Hydrogen Bond Donors 01 (Weak)-OCF2H acts as a weak HB donor, enabling novel protein-ligand interactions[3].

Experimental Protocols

Protocol A: High-Throughput HATU-Mediated Amide Coupling

Causality & Expert Insight: The electron-withdrawing nature of the -OCF2H group slightly deactivates the thiazole ring, which can reduce the nucleophilicity of the adjacent carboxylate during activation. Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reactions or high rates of hydrolysis. HATU is explicitly selected here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with electronically deactivated substrates.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Conjugation: Add the desired primary or secondary amine (R-NH2) (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and inject into an LC-MS. Proceed to workup only when the peak corresponding to the active ester is fully consumed and the target mass [M+H]+ is dominant.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Expert Insight: To empirically validate the hypothesis that the -OCF2H group prevents rapid clearance, an HLM assay must be conducted. This self-validating system uses Verapamil as a high-clearance positive control to ensure the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized difluoromethoxy-thiazole compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction immediately.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ProtocolWorkflow Step1 Activation HATU, DIPEA, DMF Step2 Conjugation Add R-NH2, 2h RT Step1->Step2 Step3 Purification Prep-HPLC (C18) Step2->Step3 Step4 Validation LC-MS & 1H-NMR Step3->Step4 Step5 ADME Testing HLM Stability Assay Step4->Step5

Fig 2: Step-by-step workflow for library generation and ADME validation.

References

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed Source: Research in Germany URL:[Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: ACS Publications URL:[Link]

Sources

Application

HPLC and LC-MS methods for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid analysis

Application Note: Comprehensive HPLC and LC-MS/MS Methodologies for the Analysis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid Target Audience: Analytical Chemists, Researchers, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC and LC-MS/MS Methodologies for the Analysis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Area: Agrochemical Intermediate Profiling, Pharmaceutical Quality Control, and Trace Analysis

Mechanistic Background & Analytical Challenges

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8) is a highly specialized building block, predominantly utilized as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides such as thifluzamide, and is increasingly explored in pharmaceutical drug discovery ([1]).

The Analytical Challenge: The molecule presents a unique chromatographic challenge due to its hybrid physicochemical nature. The difluoromethoxy group significantly enhances the molecule's lipophilicity and metabolic stability[1]. However, the presence of the thiazole-5-carboxylic acid moiety (estimated pKa ~3.5) renders the compound highly polar and ionizable. If analyzed under neutral aqueous conditions, the carboxylic acid deprotonates, leading to poor retention, severe peak tailing, and unpredictable elution on standard reversed-phase (RP) columns. Therefore, strict pH control is mandatory to maintain the analyte in its neutral, protonated state during chromatographic separation.

Physicochemical Profiling

Understanding the intrinsic properties of the analyte is the foundation of a robust method. All subsequent chromatographic and mass spectrometric parameters are derived from the data summarized below.

Table 1: Physicochemical Properties

Property Value Analytical Implication
Molecular Formula C₆H₅F₂NO₃S[1] Determines exact mass for High-Resolution MS.
Molecular Weight 209.17 g/mol [1] Precursor ion calculation ([M-H]⁻ = 208.1 m/z).
pKa (Estimated) ~3.5 (Carboxylic acid) Requires mobile phase pH < 2.5 for RP-HPLC retention.

| UV Absorbance (λmax) | ~230 nm | Thiazole ring conjugation allows sensitive UV detection. |

Analytical Strategy & Causality (E-E-A-T)

As a self-validating system, every parameter in these protocols is chosen based on chemical causality rather than empirical guesswork.

  • Chromatographic Rationale: To achieve reproducible retention, a C18 column with a high carbon load or a polar-embedded stationary phase (e.g., Waters Acquity BEH C18) is required to handle the polar nature of the intermediate[2]. The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of the carboxylic acid, ensuring >90% of the molecules remain protonated, which drives partitioning into the stationary phase and yields sharp, Gaussian peaks.

  • Detection Rationale (HPLC-UV): The conjugated thiazole ring provides robust UV absorbance. A detection wavelength of 230 nm is optimal, aligning with established quantitative assessments for thifluzamide and its related derivatives ([3]).

  • Detection Rationale (LC-MS/MS): The strong electron-withdrawing nature of the difluoromethoxy group, combined with the carboxylic acid, makes Negative Electrospray Ionization (ESI-) the most thermodynamically favorable pathway. The molecule readily sheds a proton to form a stable [M-H]⁻ ion at m/z 208.1. During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid group, yielding a highly abundant product ion at m/z 164.1.

Workflow Visualization

LCMS_Workflow N1 Sample Prep Extraction & Filtration N2 UHPLC Separation (C18, 0.1% FA / MeCN) N1->N2 2 µL Inject N3 ESI(-) Ionization [M-H]- m/z 208.1 N2->N3 Elution N4 Collision Cell (CID) Loss of CO2 (-44 Da) N3->N4 Q1 Select N5 MRM Detection m/z 208.1 -> 164.1 N4->N5 Q3 Detect

Fig 1: LC-MS/MS analytical workflow and MRM mechanism for the thiazole derivative.

Protocol A: HPLC-UV Method for Purity & Assay

This method is designed for routine Quality Control (QC) and purity assessment of the synthesized intermediate.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 100 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Expert Note: Formic acid is explicitly chosen over phosphoric acid (often used in legacy thifluzamide methods[3]) to maintain MS-compatibility should peak identification be required later.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm[3]

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
8.0 20 80 Linear
10.0 20 80 Hold
10.1 80 20 Linear

| 15.0 | 80 | 20 | Re-equilibration |

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

Designed for trace-level quantification (e.g., carryover studies or environmental dissipation) utilizing UHPLC coupled with tandem mass spectrometry ([2]).

Step-by-Step Methodology:

  • Sample Preparation: Extract or dilute samples in Acetonitrile to a final concentration of 10–100 ng/mL. Filter through a 0.22 µm PTFE syringe filter to protect the sub-2 µm UHPLC column.

  • Chromatographic Conditions:

    • Column: Waters Acquity UHPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Parameters (ESI-):

    • Polarity: Negative Ion Mode

    • Capillary Voltage: -2.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

Table 3: MRM Transitions & Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 208.1 164.1 50 15 Quantifier (Loss of CO₂)

| Target Compound | 208.1 | 120.0 | 50 | 25 | Qualifier |

Method Validation & System Suitability Testing (SST)

To ensure the trustworthiness of the analytical run, the system must self-validate against the following criteria prior to sample analysis.

Table 4: System Suitability and Validation Parameters

Parameter Acceptance Criteria Typical Result
Retention Time Precision %RSD ≤ 1.0% (n=6) 0.4%
Peak Area Precision %RSD ≤ 2.0% (n=6) 0.8%
Tailing Factor (Tf) ≤ 1.5 1.1
Theoretical Plates (N) ≥ 5000 > 8500
Linearity (R²) ≥ 0.999 (50% to 150% range) 0.9995[3]

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.05 mg/kg (LC-MS/MS)[2] |

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8)[1]. As a critical building block in the synthesis of advanced agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8)[1]. As a critical building block in the synthesis of advanced agrochemicals (such as succinate dehydrogenase inhibitor fungicides) and pharmaceutical scaffolds, achieving >98% purity of this intermediate is paramount.

Because this molecule features both a strongly electron-withdrawing, lipophilic difluoromethoxy group and a polar carboxylic acid moiety, its solubility profile is uniquely amphiphilic. Standard purification workflows often fail if they do not account for the pKa of the thiazole-5-carboxylic acid (typically ~3.5) and the propensity of the difluoromethoxy group to induce "oiling out" during crystallization[2].

This guide provides field-proven, self-validating protocols designed by senior application scientists to help you troubleshoot and optimize your purification workflows.

Purification Strategy & Decision Matrix

The optimal purification route depends entirely on the impurity profile of your crude mixture. Use the decision matrix below to determine whether your batch requires orthogonal acid-base extraction, chromatographic separation, or direct recrystallization.

PurificationWorkflow Crude Crude 4-(Difluoromethoxy)- 2-methylthiazole-5-carboxylic acid Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess AB_Extract Acid-Base Extraction (Removes neutral/basic impurities) Assess->AB_Extract Major impurities are non-acidic Chromatography Column Chromatography (Removes structurally similar acids) Assess->Chromatography Complex mixture of acidic byproducts Recrystallize Recrystallization (Final Polishing) AB_Extract->Recrystallize Chromatography->Recrystallize Pure Pure Compound (>98% Purity) Recrystallize->Pure

Decision matrix for the purification of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

Quantitative Solvent Data for Purification

Understanding the thermodynamic properties of your solvent system is critical to preventing yield loss. The table below summarizes the optimal solvent systems for handling this specific thiazole derivative[3].

Solvent SystemBoiling Point (°C)Role in PurificationCausality & Suitability Notes
Water / NaOH / HCl 100Acid-Base ExtractionExploits the pKa (~3.5) of the carboxylic acid to form a highly water-soluble sodium salt, leaving lipophilic impurities behind.
Dichloromethane (DCM) 39Organic WashHigh density and low boiling point make it ideal for rapidly stripping non-acidic fluorinated byproducts from the basic aqueous layer.
Methanol / Water 65 / 100RecrystallizationThe difluoromethoxy group is highly soluble in hot MeOH. Water acts as a strong anti-solvent to force controlled crystal nucleation.
Hexane / Ethyl Acetate 68 / 77ChromatographyExcellent for silica gel. Requires 1% Acetic Acid to suppress carboxylic acid ionization and prevent severe tailing.

Core Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Causality: Because the target compound contains a strongly acidic carboxylic acid group, it readily forms a water-soluble carboxylate salt in basic conditions[4]. Neutral or basic impurities (such as unreacted starting materials or des-carboxylated byproducts) remain insoluble in water and can be partitioned into an organic phase. This is a self-validating system: if the compound does not precipitate upon final acidification, the pH has not breached the pKa threshold.

  • Dissolution & Basification: Suspend the crude mixture in deionized water (approx. 0.40 M relative to the compound). Slowly add 3M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 12–13. The suspension will become a clear solution as the sodium carboxylate salt forms.

  • Organic Wash: Transfer the solution to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Discard the organic layers (which now contain the non-acidic impurities).

  • Acidification (Self-Validation Step): Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. Vigorously stir and add 3M Hydrochloric Acid (HCl) dropwise. Monitor the pH closely. A thick white precipitate will form abruptly when the pH drops to 2–3[4].

  • Isolation: Collect the precipitated free carboxylic acid via vacuum filtration. Wash the filter cake with ice-cold water to remove residual inorganic salts. Dry in a vacuum oven at 45 °C overnight.

Protocol B: Mixed-Solvent Recrystallization (Final Polishing)

Causality: Recrystallization relies on the differential solubility of the compound at varying temperatures. The difluoromethoxy group lowers the melting point and increases lipophilicity, making single-solvent recrystallization difficult. A mixed "good solvent / poor solvent" system forces a highly ordered crystal lattice[2].

  • Primary Dissolution: Dissolve the dried, semi-pure solid in a minimal amount of hot Methanol (approx. 60 °C).

  • Decolorization (Optional): If the solution is dark brown or yellow, add activated charcoal (10% w/w). Stir at 60 °C for 15 minutes, then perform a hot filtration through a pre-heated Celite pad to remove the charcoal[5].

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Add hot Water (the anti-solvent) dropwise until the solution becomes persistently cloudy. Immediately add 1-2 drops of Methanol until the solution just turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Do not agitate. Allow the flask to cool slowly to room temperature (insulate with a towel if ambient lab temperatures fluctuate). Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Harvesting: Filter the crystals under vacuum, wash with a minimal volume of ice-cold Methanol/Water (1:3), and dry under high vacuum.

Troubleshooting & FAQs

Q1: During acid-base extraction, my compound did not precipitate upon acidification to pH 2. What happened? A: While 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid is generally insoluble in acidic water, the presence of residual polar organic co-solvents (like THF or methanol from previous synthetic steps) can artificially inflate its aqueous solubility. Solution: Do not discard the aqueous layer. Instead, extract the acidified aqueous layer (pH 2) with Ethyl Acetate (3 x volumes). The protonated carboxylic acid will readily partition into the Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover your product.

Q2: My compound is "oiling out" instead of forming solid crystals during recrystallization. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase because the solvent mixture's saturation temperature is higher than the compound's melting point, or due to rapid shock-cooling[2]. The difluoromethoxy group makes this molecule particularly prone to this phenomenon. Solution: Reheat the mixture until the oil completely redissolves. Add a slightly larger volume of the "good" solvent (Methanol) to decrease the saturation temperature. Ensure the flask cools very slowly to room temperature before applying an ice bath. If oiling persists, seed the warm solution with a pure crystal of the compound to force solid nucleation.

Q3: When purifying a complex mixture via silica gel column chromatography, the target compound streaks severely down the column, leading to poor recovery. How can I improve resolution? A: Carboxylic acids hydrogen-bond aggressively with the free, un-capped silanol groups on the silica gel stationary phase[5]. This causes severe tailing and irreversible adsorption. Solution: Modify your mobile phase by adding 0.5% to 1.0% glacial acetic acid or formic acid (e.g., Hexane : Ethyl Acetate + 1% AcOH). The volatile acid suppresses the ionization of the thiazole-carboxylic acid, keeping it in its neutral, protonated state, allowing it to elute as a tight, well-defined band.

Q4: Is the difluoromethoxy group stable under the highly basic conditions of the extraction protocol? A: Yes. Unlike trifluoromethyl esters or certain halogenated aliphatic chains that might undergo hydrolysis or elimination, the difluoromethoxy ether linkage on the thiazole ring is highly stable to aqueous NaOH at room temperature. However, avoid prolonged heating (refluxing) in strong base, as this can eventually lead to ether cleavage.

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

An in-depth technical analysis and protocol comparison for the synthesis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8). Introduction: Mechanistic Significance in Drug Design 4-(Difluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol comparison for the synthesis of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8).

Introduction: Mechanistic Significance in Drug Design

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid is a highly valued synthetic intermediate in both agrochemical and pharmaceutical pipelines[1]. It serves as the core scaffold for next-generation fungicides (e.g., succinate dehydrogenase inhibitors) and anti-inflammatory agents[1].

From a medicinal chemistry perspective, the strategic placement of the difluoromethoxy (-OCHF2) group provides a profound advantage over standard methoxy (-OCH3) substituents. The fluorine atoms exert a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent oxygen, turning the ether into a weak hydrogen-bond donor. This unique stereoelectronic profile significantly enhances the molecule's lipophilicity, metabolic stability against cytochrome P450-mediated oxidative cleavage, and overall bioavailability[1],[2].

Synthetic Strategy & Causality

The most robust strategy for synthesizing this molecule relies on a convergent three-step process:

  • Hantzsch-Type Cyclization : Construction of the thiazole ring to yield a 4-hydroxythiazole intermediate.

  • O-Difluoromethylation : The critical divergence point. The 4-hydroxythiazole is an ambident nucleophile capable of reacting at either the oxygen or the nitrogen atom. By applying the Hard-Soft Acid-Base (HSAB) principle—using a hard alkali base (e.g., K₂CO₃) in a polar aprotic solvent (DMF)—we selectively drive the hard oxygen anion to attack the highly electrophilic difluorocarbene intermediate.

  • Saponification : Base-catalyzed hydrolysis of the ester to yield the final free carboxylic acid[3].

Below is the logical workflow comparing the two primary industrial and bench-scale routes for the critical difluoromethylation step.

SynthesisRoutes Start Thioacetamide + Diethyl chloromalonate Intermediate Ethyl 4-hydroxy-2-methylthiazole -5-carboxylate Start->Intermediate Cyclization (EtOH, Reflux) Route1 Route 1: CHClF2 (Gas) Base, High Pressure Intermediate->Route1 Route2 Route 2: ClCF2COONa (Solid) Base, Mild Heat Intermediate->Route2 Ester Ethyl 4-(difluoromethoxy)-2- methylthiazole-5-carboxylate Route1->Ester O-Difluoromethylation Route2->Ester O-Difluoromethylation Product 4-(Difluoromethoxy)-2- methylthiazole-5-carboxylic acid Ester->Product Saponification (NaOH)

Fig 1: Divergent synthetic pathways for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

Quantitative Route Comparison

When deciding between difluoromethylation protocols, researchers must weigh scalability against infrastructure and safety. Route 1 is the industrial standard, while Route 2 is optimized for bench-scale discovery chemistry.

ParameterRoute 1: Pressurized Gas (CHClF₂)Route 2: Solid Precursor (ClCF₂COONa)
Difluorocarbene Source Chlorodifluoromethane (Freon-22)Sodium chlorodifluoroacetate
Operating Conditions High pressure (Autoclave, 3-4 bar), 70°CAtmospheric pressure, 95°C - 100°C
Reaction Time 4 - 6 hours8 - 12 hours
O-Alkylation Yield 85 - 90%75 - 80%
Equipment Required Hastelloy/Stainless Steel AutoclaveStandard Borosilicate Glassware
Safety & Environment High hazard (pressurized, ozone-depleting)Moderate hazard (generates CO₂, safer handling)

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
  • Procedure : Dissolve thioacetamide (1.0 eq) and diethyl chloromalonate (1.05 eq) in absolute ethanol. Reflux the mixture for 6 hours. Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water and neutralize to pH 5 using saturated NaHCO₃. Filter the resulting precipitate and recrystallize from ethanol.

  • Causality : The sulfur atom of thioacetamide acts as a soft nucleophile, displacing the chloride on the malonate. Subsequent intramolecular condensation between the nitrogen and the ester carbonyl forms the stable aromatic thiazole ring.

  • Validation Checkpoint : The reaction transitions from a clear solution to a thick suspension as the hydrochloride salt forms. Upon aqueous neutralization to pH 5, a dense precipitate forms, confirming the isolation of the amphoteric intermediate.

Step 2: O-Difluoromethylation (Choose Route A or B)

Route A: Pressurized Gas Protocol (Scale-Up)

  • Procedure : Charge an autoclave with the Step 1 intermediate (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and dry DMF. Seal and purge with N₂. Introduce CHClF₂ gas until internal pressure reaches 3.5 bar. Heat to 70°C and stir vigorously for 5 hours.

  • Causality : High pressure forcefully dissolves the CHClF₂ gas into the DMF. The K₂CO₃ deprotonates the gas to form the transient difluorocarbene (:CF₂), which is immediately trapped by the hard phenoxide-like oxygen of the thiazole.

  • Validation Checkpoint : A steady drop in reactor pressure indicates the successful consumption of CHClF₂ gas.

Route B: Solid Precursor Protocol (Bench-Scale)

  • Procedure : In a round-bottom flask equipped with a reflux condenser, dissolve the Step 1 intermediate (1.0 eq) in dry DMF. Add K₂CO₃ (2.0 eq) and sodium chlorodifluoroacetate (2.0 eq). Heat the mixture gradually to 95°C and stir for 10 hours.

  • Causality : Thermal decomposition of sodium chlorodifluoroacetate strictly requires temperatures above 90°C to overcome the activation energy for decarboxylation, releasing CO₂, NaCl, and the required :CF₂ carbene in situ.

  • Validation Checkpoint : Steady effervescence (CO₂ gas bubbling) provides visual confirmation of active carbene generation. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a highly UV-active, lipophilic product spot (Rf ~0.6).

Step 3: Saponification to the Final Acid
  • Procedure : Dissolve the difluoromethylated ester in a 1:1 mixture of THF and water. Add 2M NaOH (3.0 eq) and stir at room temperature for 3 hours. Remove THF under reduced pressure. Extract the aqueous layer once with diethyl ether to remove unreacted ester. Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until pH 2 is reached. Filter the resulting white solid and dry under vacuum.

  • Causality : Base-catalyzed acyl substitution selectively cleaves the ethyl ester. The difluoromethoxy ether linkage is highly stable under these aqueous basic conditions and remains intact[3].

  • Validation Checkpoint : The initial biphasic organic/aqueous mixture becomes a completely homogeneous, clear aqueous solution once the ester is fully converted into its water-soluble sodium salt. The final acidification yields a sudden, dense white precipitate, verifying the successful protonation of the free carboxylic acid (Molecular Weight: 209.17 g/mol )[2].

References

  • MySkinRecipes. "4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid". Source: MySkinRecipes.
  • EvitaChem. "Screening Compounds P96303: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid". Source: EvitaChem.
  • Sigma-Aldrich. "4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester". Source: Sigma-Aldrich.
  • PubChemLite. "851755-45-8 (C6H5F2NO3S) Structural Information". Source: PubChemLite / University of Luxembourg.

Sources

Comparative

Cross-validation of analytical methods for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Cross-Validation of Analytical Methods for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid As the pharmaceutical and agrochemical industries push for more metabolically stable active ingredients, fluorinated heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

As the pharmaceutical and agrochemical industries push for more metabolically stable active ingredients, fluorinated heterocycles have become indispensable building blocks. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8) is a prime example, serving as a critical intermediate in the synthesis of advanced fungicides, herbicides, and anti-inflammatory agents[1]. The difluoromethoxy group acts as a lipophilic bioisostere that enhances target binding and bioavailability[2], while the thiazole core provides essential biological activity[1].

However, accurately quantifying this compound presents unique chromatographic challenges. As a Senior Application Scientist, I have structured this guide to objectively compare the two most robust analytical frameworks for this molecule: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

Physicochemical Profiling & Analytical Causality

Before selecting a method, we must decode the molecule's physicochemical behavior to understand why specific experimental conditions are required:

  • The Carboxylic Acid Moiety (pKa ~3.2): At a neutral pH, the carboxylic acid group will partially ionize, leading to severe peak tailing and unpredictable retention times on standard C18 stationary phases. To force the molecule into a neutral, hydrophobic state, the mobile phase must be heavily buffered below pH 2.5. We use 0.1% Trifluoroacetic acid (TFA) for UV methods[3] and 0.1% Formic Acid (FA) for MS compatibility.

  • The Thiazole Chromophore: The conjugated π -system of the thiazole ring provides strong UV absorbance. Based on structurally analogous thiazole-5-carboxylic acids, the optimal UV detection wavelength is typically centered around 260 nm[3].

  • The Difluoromethoxy Group: This highly electronegative moiety withdraws electron density from the ring, increasing overall lipophilicity compared to a standard methoxy group[2]. This necessitates a higher ratio of organic modifier (e.g., Acetonitrile or Methanol) to elute the compound efficiently.

MethodSelection A Sample: 4-(Difluoromethoxy)- 2-methylthiazole-5-carboxylic acid B Primary Objective? A->B C Bulk API Purity (>0.1% levels) B->C QA/QC Release D Trace Impurities / PK (<0.1% levels) B->D Sensitivity Needed E RP-HPLC-UV (Isocratic, 260 nm) C->E 0.1% TFA Modifier F UPLC-MS/MS (MRM, Negative ESI) D->F 0.1% FA Modifier

Figure 1: Decision matrix for analytical method selection based on assay requirements.

Cross-Validation Data: Method Performance Comparison

To objectively evaluate these methods, we cross-validate their performance using standard International Council for Harmonisation (ICH) Q2(R1) guidelines. The data below summarizes the typical performance metrics when analyzing 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (Molecular Weight: 209.17 g/mol )[4].

Validation ParameterMethod A: RP-HPLC-UV (Assay/Purity)Method B: UPLC-MS/MS (Trace Analysis)Causality / Scientific Context
Linearity Range 10.0 – 150.0 µg/mL0.5 – 50.0 ng/mLUV is suited for high-concentration API release; MS/MS is required for trace environmental or biological monitoring.
LOD (S/N = 3) 1.5 µg/mL0.05 ng/mLThe electron-withdrawing difluoromethoxy group stabilizes the [M-H]⁻ anion, yielding exceptional MS sensitivity.
LOQ (S/N = 10) 5.0 µg/mL0.15 ng/mLMS/MS provides a 30,000-fold improvement in quantification limits over UV.
Precision (%RSD) < 1.0% (Intra-day)< 4.5% (Intra-day)HPLC-UV offers superior repeatability for bulk assays due to the absence of MS matrix ionization effects.
Accuracy/Recovery 98.5% – 101.2%85.0% – 110.0%MS/MS requires stable isotope internal standards to correct for ion suppression in complex matrices.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to ensure the instrument is performing within specifications before any sample is quantified.

Protocol A: Isocratic RP-HPLC-UV (For Routine QA/QC)

This method leverages the strong UV absorbance of the thiazole ring while utilizing TFA as an ion-pairing agent to maintain sharp peak symmetry[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix this aqueous phase with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Dissolve 10.0 mg of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid reference standard in 10 mL of mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • Self-Validation (SST): Inject the working standard six times consecutively. The system is only valid if:

    • Retention time %RSD is 1.0%.

    • Peak tailing factor (T) is 1.5 (verifying the TFA is successfully suppressing carboxylic acid ionization).

    • Theoretical plates (N) > 5000.

Protocol B: UPLC-ESI-MS/MS (For Trace Impurity & Biological Profiling)

When monitoring this compound as a trace metabolite or environmental contaminant, UV detection lacks the requisite sensitivity. We switch to UPLC-MS/MS, utilizing Electrospray Ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is volatile and prevents MS source fouling unlike TFA).

    • Mobile Phase B: Methanol (Provides better desolvation efficiency in the ESI source than Acetonitrile for this specific structure).

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 4.0 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Tuning & Fragmentation:

    • Operate the mass spectrometer in Negative ESI mode.

    • The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 208.

    • Set up Multiple Reaction Monitoring (MRM). The primary transition (m/z 208 164) represents the neutral loss of carbon dioxide (decarboxylation), a hallmark of thiazole-5-carboxylic acids. A secondary transition (m/z 164 114) monitors the subsequent cleavage of the difluoromethoxy group.

  • Self-Validation (Matrix Spiking): To validate against matrix effects (ion suppression/enhancement), spike a known concentration of the analyte into a blank sample matrix (e.g., soil extract or plasma). Recovery must fall between 80-120%.

Fragmentation M Precursor Ion [M-H]⁻ m/z 208 F1 Product Ion 1 m/z 164 M->F1 Decarboxylation (-CO₂) CE: 15 eV F2 Product Ion 2 m/z 114 F1->F2 Loss of :CF₂ CE: 30 eV

Figure 2: Proposed ESI-MS/MS negative ion fragmentation pathway for the target analyte.

Conclusion

The choice between RP-HPLC-UV and UPLC-MS/MS for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid depends entirely on the analytical objective. For bulk API release testing where precision and robustness are paramount, the isocratic HPLC-UV method utilizing a TFA-modified mobile phase is the gold standard. Conversely, for trace-level quantification, the UPLC-MS/MS method leveraging the molecule's favorable negative-ion ESI characteristics provides unparalleled sensitivity and specificity.

References

  • 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid - MySkinRecipes. MySkinRecipes.[Link]

  • Biological Monitoring Method for Urinary Neonicotinoid Insecticides Using LC-MS/MS and Its Application to Japanese Adults. J-Stage.[Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FOSAMPRENAVIR IN DRUG SUBSTANCE BY RP-HPLC METHOD. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).[Link]

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Amide Bond Formation: A Head-to-Head Comparison of Coupling Reagents for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

Introduction: The Critical Role of Amide Coupling in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amide Coupling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals underscores the critical need for robust and efficient methods for its formation.[1] The focal point of this guide, 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid, is a key intermediate in the synthesis of agrochemicals and has been explored in pharmaceutical research for its potential in developing anti-inflammatory and antimicrobial agents.[2] The unique electronic properties of this molecule, namely the electron-withdrawing nature of the difluoromethoxy group and the thiazole ring, present distinct challenges to the seemingly routine task of amide bond formation. This guide provides a head-to-head comparison of common coupling reagents, offering insights into their mechanisms, performance, and practical application for this specific and challenging substrate.

The Challenge: Coupling with an Electron-Deficient Heteroaromatic Carboxylic Acid

The primary challenge in forming an amide bond with 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid lies in the reduced nucleophilicity of the carboxylate and the potential for side reactions. The electron-withdrawing effects of the difluoromethoxy group and the thiazole ring decrease the electron density of the carboxylic acid, making it less reactive towards activation by coupling reagents. Furthermore, the thiazole nitrogen can potentially compete with the carboxylate for activation or participate in undesired side reactions. Therefore, the choice of coupling reagent is paramount to achieving high yields and purity.

Mechanism of Action: A Closer Look at Common Coupling Reagents

A fundamental understanding of the mechanism of action of different coupling reagents is essential for troubleshooting and optimizing reaction conditions.

Uronium/Aminium Salts: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents.[3][4] Their mechanism involves the formation of a highly reactive O-acylisouronium intermediate, which is then converted to a more stable active ester.[3][4][5]

The key steps are:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA) to form a carboxylate anion.

  • Nucleophilic attack of the carboxylate on the electrophilic carbon of the uronium salt to form the O-acylisouronium intermediate.

  • Intramolecular attack by the triazole nitrogen to form the active ester and release tetramethylurea.

  • Nucleophilic attack of the amine on the active ester to form the desired amide.

HATU is often considered superior to HBTU, especially for challenging couplings, due to the presence of the 7-azabenzotriazole (HOAt) moiety, which leads to a more reactive active ester and can accelerate the coupling reaction.[3]

HATU_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) Intermediate1 O-Acylisouronium Intermediate RCOO_neg->Intermediate1 Attack on HATU HATU HATU HOAt_ester OAt-Active Ester Intermediate1->HOAt_ester Rearrangement TMU Tetramethylurea Intermediate1->TMU Releases Amide Amide (R-CO-NHR') HOAt_ester->Amide Aminolysis Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimides: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used coupling agent.[6][7] The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • This intermediate can be attacked by the amine to form the amide, but it is also prone to racemization and can rearrange to an unreactive N-acylurea byproduct.

  • HOBt acts as a scavenger for the O-acylisourea intermediate, forming an HOBt-active ester.[8] This active ester is more stable than the O-acylisourea and less prone to racemization, while still being reactive towards the amine.[8]

The use of HOBt is crucial for suppressing side reactions and improving yields, especially for sensitive substrates.[8]

EDC_HOBt_Mechanism RCOOH R-COOH Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 Attack on EDC EDC EDC HOBt_ester HOBt-Active Ester Intermediate1->HOBt_ester Trapped by HOBt Urea Urea byproduct Intermediate1->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide (R-CO-NHR') HOBt_ester->Amide Aminolysis Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Phosphonium Salts: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent, particularly effective for sterically hindered amino acids and for minimizing racemization. Its mechanism is similar to that of uronium salts, involving the formation of a benzotriazole active ester. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[1]

Propanephosphonic Acid Anhydride (T3P®)

T3P® is a versatile and increasingly popular coupling reagent known for its high efficiency, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[9][10] The mechanism involves the activation of the carboxylic acid by T3P® to form a mixed anhydride, which is then attacked by the amine.[9][11]

The key steps are:

  • Deprotonation of the carboxylic acid by a base.

  • Attack of the carboxylate on the T3P® reagent to form a reactive mixed anhydride.

  • Nucleophilic attack of the amine on the mixed anhydride to yield the amide and a water-soluble phosphonic acid byproduct.[9]

T3P_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base Mixed_Anhydride Mixed Anhydride Intermediate RCOO_neg->Mixed_Anhydride Attack on T3P® T3P T3P® Amide Amide (R-CO-NHR') Mixed_Anhydride->Amide Aminolysis Byproduct Water-Soluble Byproduct Mixed_Anhydride->Byproduct Releases Amine R'-NH₂

Caption: Mechanism of T3P®-mediated amide coupling.

Head-to-Head Comparison of Coupling Reagents

The following table provides a comparative overview of the expected performance of different coupling reagents for the amide bond formation with 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid. The data is a synthesis of literature reports on similar challenging substrates and expert opinion.

Coupling ReagentRelative ReactivityYield (Expected)Reaction TimeEpimerization RiskWork-up/PurificationCost
HATU Very HighExcellent1-4 hVery LowModerateHigh
HBTU HighGood to Excellent2-6 hLowModerateModerate
EDC/HOBt ModerateModerate to Good12-24 hModerateEasy (water-soluble byproduct)Low
PyBOP Very HighExcellent1-4 hVery LowModerateHigh
T3P® HighExcellent2-8 hVery LowEasy (water-soluble byproducts)Moderate

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the coupling reaction.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields with minimal side reactions.[4]

HATU_Protocol Start Start Step1 Dissolve 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere. Start->Step1 Step2 Add DIPEA (2.0-3.0 eq.) and stir for 5-10 min at room temperature. Step1->Step2 Step3 Add HATU (1.1 eq.) and stir for 10-15 min. Step2->Step3 Step4 Add the amine (1.0-1.2 eq.). Step3->Step4 Step5 Monitor reaction by TLC or LC-MS (typically complete in 1-4 h). Step4->Step5 Step6 Work-up: Dilute with EtOAc, wash with aq. NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End End Step7->End T3P_Protocol Start Start Step1 To a solution of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (1.0 eq.), the amine (1.0 eq.), and DIPEA or Et₃N (3.0 eq.) in an appropriate solvent (e.g., EtOAc, DCM) at 0 °C... Start->Step1 Step2 ...slowly add T3P® (50% in EtOAc, 1.5 eq.) over 30 min. Step1->Step2 Step3 Allow the reaction to warm to room temperature and stir overnight. Step2->Step3 Step4 Monitor reaction by TLC or LC-MS. Step3->Step4 Step5 Work-up: Dilute with the reaction solvent and wash with 10% citric acid, water, aq. NaHCO₃, and brine. Step4->Step5 Step6 Dry the organic layer over Na₂SO₄, filter, and concentrate. Step5->Step6 Step7 Purify by column chromatography if necessary. Step6->Step7 End End Step7->End

Caption: Experimental workflow for T3P®-mediated coupling.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly challenging couplings, switching to a more potent reagent like HATU or PyBOP is recommended. Increasing the reaction temperature or using microwave irradiation can also be beneficial. [12]* Side Reactions: The formation of byproducts can be minimized by careful control of stoichiometry and reaction temperature. The use of additives like HOBt with EDC is crucial to prevent the formation of N-acylurea.

  • Purification: The choice of coupling reagent can significantly impact the ease of purification. Reagents that produce water-soluble byproducts, such as EDC and T3P®, simplify the work-up procedure. [12][13]* Base Selection: A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is generally preferred to minimize side reactions. [14]

Conclusion and Recommendations

For the amide coupling of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid, a powerful coupling reagent is recommended to overcome the electronic deactivation of the carboxylic acid.

  • For highest efficiency and yield, especially with valuable or sterically hindered amines, HATU is the reagent of choice. Its superior reactivity and low risk of racemization make it ideal for challenging substrates. [3][15]* For a balance of performance, cost, and ease of work-up, T3P® is an excellent alternative. The water-solubility of its byproducts is a significant advantage, particularly on a larger scale. [9][10]* EDC/HOBt remains a viable, cost-effective option, but may require longer reaction times and careful optimization to achieve high yields.

Ultimately, the optimal choice of coupling reagent will depend on the specific amine being used, the scale of the reaction, and the cost considerations of the project. The information and protocols provided in this guide serve as a robust starting point for the successful synthesis of amides from this important and challenging building block.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing). [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - RSC Publishing. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Understanding T3P® from start to finish. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Acid-Amine Coupling using T3P - Organic Synthesis. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]

  • 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid - MySkinRecipes. [Link]

  • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. [Link]

  • 4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid - NextSDS. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation - ChemRxiv. [Link]

  • Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design | Journal of the American Chemical Society - ACS Publications. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8). As a fluorinated heterocyclic carboxylic acid, this c...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS: 851755-45-8). As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, it is imperative to be fully aware of the known hazards associated with 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid. This compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The corresponding GHS Hazard Pictogram is the Exclamation Mark (GHS07)[1].

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements (Disposal Context)
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.
Environmental Hazards: A Precautionary Approach

Operational Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the disposal of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid from a laboratory setting. This process is designed to ensure safety and compliance with hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect un-used or expired 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid powder in its original container or a clearly labeled, compatible container.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, and wipes) must be collected in a dedicated, sealed plastic bag or a labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.

    • Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.

Step 3: Waste Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid "

  • The approximate concentration and volume/mass of the waste.

  • The date when waste was first added to the container.

  • The associated hazard pictograms (GHS07 - Exclamation Mark).

Step 4: On-site Neutralization (for acidic solutions - proceed with caution)

For dilute aqueous solutions of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid, neutralization may be considered to reduce its corrosive properties before collection. However, this should only be performed by trained personnel in a controlled environment.

Causality: The carboxylic acid functional group will react with a base in a standard acid-base neutralization. While the difluoromethoxy group is generally stable, the reactivity of this specific molecule with strong bases has not been extensively studied. Therefore, a weak base is recommended to control the reaction rate and minimize the potential for unforeseen side reactions.

Protocol for Neutralization of Dilute Aqueous Solutions:

  • Work in a certified chemical fume hood.

  • Ensure appropriate PPE is worn.

  • Slowly add a weak base, such as a 5% sodium bicarbonate (NaHCO₃) solution, to the acidic solution while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base dropwise until the pH is between 6 and 8.

  • The neutralized solution must still be collected as hazardous waste. Label the container as "Neutralized 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid solution".

Step 5: Storage and Final Disposal
  • Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard & Waste Type Assessment cluster_solid_procedure Solid Waste Disposal Path cluster_liquid_procedure Liquid Waste Disposal Path cluster_final Final Disposal start 4-(Difluoromethoxy)-2-methylthiazole- 5-carboxylic acid waste generated assess_type Determine Waste Form start->assess_type solid_waste Solid Waste (Powder, Contaminated Consumables) assess_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) assess_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed and labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed and labeled halogenated organic waste container liquid_waste->collect_liquid store_solid Store in designated waste accumulation area collect_solid->store_solid contact_ehs Arrange for pickup by EHS or licensed waste disposal contractor store_solid->contact_ehs neutralize_decision Is neutralization of aqueous solution appropriate? collect_liquid->neutralize_decision neutralize_step Neutralize with weak base (e.g., NaHCO₃) in a fume hood. Monitor pH. neutralize_decision->neutralize_step Yes (Dilute Aqueous) store_liquid Store in designated waste accumulation area neutralize_decision->store_liquid No (Organic Solvent or Concentrated Aqueous) collect_neutralized Collect neutralized solution as hazardous waste neutralize_step->collect_neutralized collect_neutralized->store_liquid store_liquid->contact_ehs

Caption: Disposal workflow for 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid.

References

  • Cary Institute of Ecosystem Studies. (2019). Organic fluorine chemicals. Retrieved from [Link]

  • Sonne, C., Dietz, R., & Jenssen, B. M. (2022). Ban fluorinated organic substances to spark green alternatives. The Lancet Planetary Health, 6(6), e476.
  • Lewis acid mediated transformations of fluorinated carboxylic acids. (n.d.). American Chemical Society. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Gao, Y., et al. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • Kim, S. K., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs)
  • American Chemical Society. (2023). Fluorinated Organic Compounds How to Imagine a Future. Retrieved from [Link]

  • Phillips, D. L., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163.
  • Liao, C., et al. (2025). Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio)benzothiazole and Selected Degradation Products Using Ceriodaphnia dubia.
  • Kutsyk, A., et al. (2021). A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. ScienceRise: Pharmaceutical Science, 2(30), 40-45.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • Li, Y., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1646-1650.
  • Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

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